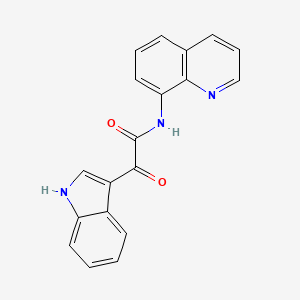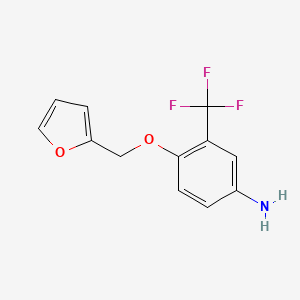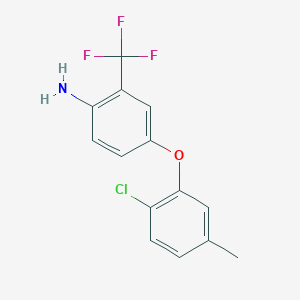
4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline (4-PPTFA) is a compound that has been widely studied due to its versatility in a variety of applications. It is a member of the aniline family, which is composed of aromatic compounds that contain a benzene ring and an amine group. 4-PPTFA is a useful synthetic building block for a variety of organic compounds, and has been studied for its potential applications in the pharmaceutical and food industries. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, 4-PPTFA has been studied for its potential use as a therapeutic agent for a variety of diseases and disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
The synthesis of compounds related to 4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline involves complex chemical reactions aimed at introducing specific functional groups that impart desired chemical properties. For instance, the reaction of chloral with substituted anilines leads to the formation of various substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the versatility of these compounds in synthetic chemistry. High-resolution spectroscopic analyses and computational methods provide insights into their molecular conformations, indicating their potential for further chemical modifications and applications in materials science (Issac & Tierney, 1996).
Applications in Environmental and Biomedical Fields
Several studies have explored the environmental and biomedical applications of compounds structurally related to 4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline. For instance, the environmental fate and effects of the lampricide TFM, a compound with a trifluoromethyl group, have been reviewed, highlighting its use in controlling sea lamprey populations in the Great Lakes basin. Despite its environmental impacts, TFM has been shown to present minimal long-term toxicological risks, indicating the potential for responsible use of similar compounds in environmental management (Hubert, 2003).
Furthermore, the strategic placement of trifluoromethyl substituents has been reviewed in the context of antitubercular drug design. This review assesses the development of selected trifluoromethyl group bearing antitubercular agents, highlighting the role of the trifluoromethyl group in enhancing pharmacodynamic and pharmacokinetic properties of antitubercular agents. Such modifications have been suggested to improve drug potency and contribute to a better understanding of drug-likeness and antitubercular activity, underscoring the significance of structural modifications in drug development (Thomas, 1969).
Eigenschaften
IUPAC Name |
4-(3-phenylpropoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-11-13(8-9-15(14)20)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVOQSNYXHXBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)

![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)



![4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171005.png)

![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)
